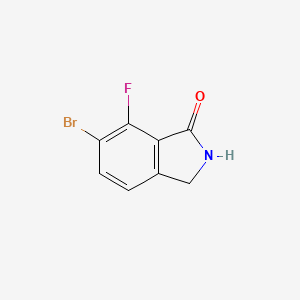

6-Bromo-7-fluoro-isoindolin-1-one

描述

Significance of Heterocyclic Systems in Modern Organic Synthesis

Heterocyclic compounds are a vast and varied family of organic molecules that are indispensable to numerous scientific fields. derpharmachemica.com Their ring structures, which incorporate elements such as nitrogen, oxygen, or sulfur, confer unique chemical and physical properties that are not found in their carbocyclic counterparts. openaccessjournals.comwikipedia.org This structural diversity makes them essential building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.com The ability to modify their structures allows chemists to fine-tune properties like solubility, polarity, and hydrogen bonding capacity, which is crucial for optimizing the efficacy and safety of new drugs. nih.gov Consequently, the synthesis and functionalization of heterocyclic systems remain a vibrant and critical area of contemporary organic chemistry. fiveable.me

Prevalence of the Isoindolin-1-one (B1195906) Moiety in Natural Products and Synthetic Molecules

The isoindolin-1-one framework, a benzo-fused γ-lactam, is a privileged scaffold found in a wide range of naturally occurring compounds and synthetic molecules with diverse biological activities. nih.gov This structural motif is present in various natural products, showcasing its importance in medicinal chemistry. nih.govbeilstein-journals.orgresearchgate.net The isoindolin-1-one core is a key feature in molecules with potential therapeutic applications, including antiviral, antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net The development of new synthetic methods has further expanded the accessibility and diversity of isoindolin-1-one derivatives, solidifying their importance in drug discovery and development. nih.govresearchgate.net

Academic Research Trajectories for Halogenated Isoindolin-1-ones

The introduction of halogen atoms, such as bromine and fluorine, into the isoindolin-1-one scaffold has become a significant focus of academic research. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability. Research in this area often explores how the position and nature of the halogen substituents affect the biological activity of the resulting compounds. For instance, studies have investigated the use of halogenated isoindolinones as inhibitors of specific enzymes or as modulators of protein-protein interactions. nih.govacs.org The unique electronic properties of halogens can also be exploited in synthetic chemistry, for example, in cross-coupling reactions to build more complex molecular architectures. nih.gov

Specific Focus on 6-Bromo-7-fluoro-isoindolin-1-one within Contemporary Chemical Research

Within the broader class of halogenated isoindolin-1-ones, this compound has emerged as a compound of particular interest. Its specific substitution pattern, featuring a bromine atom at the 6-position and a fluorine atom at the 7-position, offers a unique combination of steric and electronic properties. This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. google.com Researchers are actively exploring its potential in various medicinal chemistry programs, leveraging the distinct reactivity of the bromo and fluoro substituents to create libraries of new compounds for biological screening. The physical and chemical properties of this specific isoindolin-1-one derivative are crucial for its application in targeted synthesis.

| Property | Value |

| Molecular Formula | C8H5BrFNO |

| Molecular Weight | 230.03 g/mol |

| CAS Number | 1427383-21-8 |

Table 1: Physicochemical Properties of this compound. keyorganics.netbiocompare.com

属性

分子式 |

C8H5BrFNO |

|---|---|

分子量 |

230.03 g/mol |

IUPAC 名称 |

6-bromo-7-fluoro-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C8H5BrFNO/c9-5-2-1-4-3-11-8(12)6(4)7(5)10/h1-2H,3H2,(H,11,12) |

InChI 键 |

XXJVUGLJHPVACN-UHFFFAOYSA-N |

规范 SMILES |

C1C2=C(C(=C(C=C2)Br)F)C(=O)N1 |

产品来源 |

United States |

Mechanistic Investigations of Chemical Transformations Involving 6 Bromo 7 Fluoro Isoindolin 1 One

Elucidation of Reaction Mechanisms in Synthetic Pathways

Synthetic routes involving isoindolin-1-one (B1195906) scaffolds often proceed through complex, multi-step mechanisms. The presence of bromo and fluoro substituents on the benzene (B151609) ring of 6-bromo-7-fluoro-isoindolin-1-one introduces electronic and steric factors that significantly influence the course of these reactions.

The formation of new carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds at the C3 position of the isoindolin-1-one core is a common strategy for the synthesis of more complex derivatives. These transformations are often catalyzed by transition metals or proceed through reactive intermediates generated under acidic or basic conditions.

C-C Bond Formation: Transition metal-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. semanticscholar.orgabo.fi For instance, palladium-catalyzed reactions could potentially be employed to couple this compound with various organic partners. The mechanism of such reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The specific ligands on the palladium catalyst and the reaction conditions would play a crucial role in the efficiency and selectivity of these transformations.

C-N Bond Formation: The amination of isoindolin-1-one derivatives can be achieved through various methods, including visible light-mediated photocatalysis, which can proceed via a cascade of oxidation, C-N bond formation, and aromatization. nih.gov Another approach involves the generation of an N-acyliminium ion intermediate, which can then be trapped by a nitrogen nucleophile.

C-O Bond Formation: Similar to C-N bond formation, the introduction of an oxygen-containing substituent at the C3 position can be facilitated by the generation of an N-acyliminium ion, followed by trapping with an oxygen nucleophile like an alcohol or water.

A plausible reaction pathway for the functionalization of this compound is outlined in the table below, showcasing a hypothetical multi-step synthesis.

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product | Bond Formed |

| 1 | N-Acyliminium Ion Formation | Lewis Acid (e.g., BF₃·OEt₂) | N-Acyliminium Ion | - |

| 2 | Nucleophilic Addition | Grignard Reagent (R-MgBr) | 3-Substituted Isoindolin-1-one | C-C |

| 3 | Aromatic Substitution | Amine (R₂NH), Pd Catalyst | 6-Amino-7-fluoro-isoindolin-1-one | C-N |

N-Acyliminium Ions: A key reactive intermediate in the chemistry of isoindolin-1-ones is the N-acyliminium ion. acs.orgqub.ac.uk This electrophilic species is typically generated from a 3-hydroxyisoindolin-1-one precursor under acidic conditions. acs.org The N-acyliminium ion can then be intercepted by a wide range of nucleophiles to form new bonds at the C3 position. acs.orgresearchgate.net The stability and reactivity of the N-acyliminium ion derived from this compound would be influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of both bromine and fluorine would likely increase the electrophilicity of the N-acyliminium ion, making it more susceptible to nucleophilic attack.

The generation and subsequent trapping of an N-acyliminium ion from a hypothetical 3-hydroxy-6-bromo-7-fluoro-isoindolin-1-one is depicted below:

Computational studies on related cyclic N-acyliminium ions have shown that their conformation is crucial for the stereochemical outcome of nucleophilic addition reactions. nih.govbeilstein-journals.org

Currently, there is a lack of specific kinetic data for reactions involving this compound in the public domain. However, general principles suggest that the rates of reactions involving this compound would be significantly influenced by the electronic properties of the halogen substituents. The electron-withdrawing inductive effect of both bromine and fluorine would deactivate the aromatic ring towards electrophilic substitution, thus slowing down such reactions compared to unsubstituted isoindolin-1-one. Conversely, in nucleophilic aromatic substitution reactions, these electron-withdrawing groups would be expected to accelerate the reaction rate.

Influence of Halogen Substituents on Reactivity and Regioselectivity

The bromine and fluorine atoms at the C6 and C7 positions, respectively, are the primary determinants of the chemical behavior of this compound. Their combined electronic and steric effects govern the reactivity of the molecule and the regioselectivity of its transformations. wikipedia.org

Steric Effects: The bromine atom at the C6 position and the fluorine atom at the C7 position also introduce steric hindrance. This steric bulk can influence the approach of reagents, particularly to the adjacent positions on the aromatic ring. researchgate.netochemacademy.com For instance, in reactions involving the ortho C-H activation of the aromatic ring, the steric properties of the substituents can play a decisive role in the regiochemical outcome. researchgate.net

The interplay of these electronic and steric effects is summarized in the following table:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect | Steric Effect |

| Bromine | C6 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Moderate |

| Fluorine | C7 | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Low |

Theoretical and Computational Mechanistic Studies

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for 6-Bromo-7-fluoro-isoindolin-1-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is particularly effective for calculating the ground-state electronic structure, offering a balance between accuracy and computational cost. For this compound, DFT calculations are employed to optimize the molecular geometry and to determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are crucial for understanding a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive.

From these orbital energies, several conceptual DFT reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. Computational studies on related isoindoline-1,3-dione derivatives have utilized these descriptors to illustrate their reactivity and stability. nih.govnih.gov For instance, the analysis of these parameters helps in understanding the sites susceptible to electrophilic or nucleophilic attack.

Table 1: Conceptual DFT Reactivity Descriptors This table outlines key reactivity descriptors derived from DFT calculations, as applied in the study of related heterocyclic compounds. The formulas provided are based on Koopmans' theorem.

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | Represents the "escaping tendency" of electrons from an equilibrium system. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | An index that quantifies the electrophilic nature of a molecule. |

Ab Initio Methods for Conformation and Energetics

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are used to obtain highly accurate predictions of molecular conformation and energetics. While computationally more intensive than DFT, they are the gold standard for calculating the relative energies of different conformers (rotational isomers) and the energy barriers between them.

For this compound, ab initio calculations would be used to perform a detailed conformational analysis. This involves mapping the potential energy surface of the molecule to identify the most stable three-dimensional structures and the transition states that connect them. This information is critical for understanding how the molecule might fit into a biological receptor's binding pocket and for parameterizing less computationally expensive models like molecular mechanics force fields.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. These simulations are invaluable for studying the flexibility of molecules and their interactions with their environment, such as a solvent or a biological macromolecule. nih.govnih.gov

Conformational Analysis and Stability

MD simulations are used to explore the conformational landscape of this compound over time. By simulating the molecule's movements over nanoseconds or longer, researchers can assess its structural stability and flexibility. Key metrics derived from these simulations include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value over the course of a simulation indicates that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility within the molecule.

Intermolecular Interactions and Binding Site Analysis

When studying the potential biological activity of this compound, MD simulations are crucial for analyzing its interactions with a target protein. After docking the molecule into the protein's active site, an MD simulation is run on the complex. This allows for the observation of how the ligand (the isoindolinone derivative) and the protein adapt to each other.

The simulation trajectory can be analyzed to identify key intermolecular interactions, such as:

Hydrogen bonds: The formation and breaking of hydrogen bonds between the ligand and protein residues are monitored to assess binding stability.

Hydrophobic interactions: The interactions between nonpolar regions of the ligand and protein are identified.

Halogen bonds: The bromine atom on the isoindolinone ring may participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

This analysis provides a detailed picture of the binding mode and helps to explain the molecular basis of the compound's potential biological activity.

Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their biological activity. jocpr.com By identifying the chemical features responsible for a desired effect, SAR models can guide the design of new, more potent molecules. nih.gov

For isoindolinone derivatives, SAR studies would investigate how modifications to the core structure, such as the introduction of the 6-bromo and 7-fluoro substituents, affect their activity. documentsdelivered.comresearchgate.net These substituents modulate the molecule's steric, electronic, and hydrophobic properties.

Predictive models, often in the form of Quantitative Structure-Activity Relationships (QSAR), are built using statistical methods to correlate molecular descriptors with observed biological activity.

Table 2: Representative Molecular Descriptors for SAR/QSAR Studies This table lists common descriptors used to build predictive models for compounds like this compound.

| Descriptor Class | Example Descriptors | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describe the electron distribution and susceptibility to electrostatic interactions. The electron-withdrawing nature of the fluorine and bromine atoms significantly impacts these properties. |

| Steric | Molecular weight, Molar refractivity (MR), van der Waals volume | Describe the size and shape of the molecule, which are critical for fitting into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |

| Topological | Connectivity indices, Shape indices | Numerical representations of molecular topology and shape. |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) methods that are instrumental in understanding the relationship between the structural features of a series of compounds and their biological activities. These analyses generate 3D contour maps that highlight the regions around a molecule where modifications are likely to enhance or diminish its activity.

In studies involving isoindolin-1-one (B1195906) derivatives as inhibitors of enzymes like phosphoinositol-3-kinase γ (PI3Kγ), CoMFA and CoMSIA have been successfully employed to elucidate the physicochemical properties crucial for potent inhibition. nih.gov These models are built by aligning a set of structurally related compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govnih.gov

For a compound like this compound, a hypothetical 3D-QSAR study would involve synthesizing a series of analogues with variations at different positions and evaluating their inhibitory activity against a specific target. The data from such a study would then be used to construct CoMFA and CoMSIA models. The resulting contour maps would indicate, for instance, where bulky groups might be favorable (steric maps), where positive or negative charges could enhance binding (electrostatic maps), and where hydrophobic or hydrophilic substituents would be preferred. This information is invaluable for the rational design of new, more potent inhibitors based on the this compound scaffold.

To illustrate the output of such an analysis, a representative data table from a CoMFA and CoMSIA study on a series of N1-arylsulfonylindole compounds is presented below. This showcases the statistical validation of the models, which is a critical step in any 3D-QSAR study.

| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Field Contribution |

| CoMFA | 0.643 | 0.939 | 0.604 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.584 | 0.902 | 0.654 | Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Acceptor: 25% |

| This table presents hypothetical data for illustrative purposes, based on typical values reported in 3D-QSAR studies of related heterocyclic compounds. nih.gov |

Ligand-Protein Docking Methodologies (for enzyme inhibition studies)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is fundamental in structure-based drug design, allowing researchers to visualize the interactions between a potential drug molecule and its protein target.

For the isoindolin-1-one class of compounds, molecular docking studies have been pivotal in understanding their mechanism of action as enzyme inhibitors. nih.govnih.gov For instance, in the investigation of isoindolin-1-one derivatives as PI3Kγ inhibitors, docking studies revealed key hydrogen bonding interactions and hydrophobic contacts within the ATP-binding pocket of the enzyme. nih.gov Similarly, docking of isoindolinones into the active site of cyclin-dependent kinase 7 (CDK7) has shown high binding affinities and crucial interactions with active site residues. nih.govnih.gov

In the context of this compound, a docking study would commence with the three-dimensional structure of the target enzyme, often obtained from the Protein Data Bank (PDB). The compound would then be virtually placed into the active site of the enzyme, and its various possible conformations and orientations would be scored based on a force field that estimates the binding energy.

The results of a docking study can highlight:

Key amino acid residues involved in the binding.

The formation of hydrogen bonds , which are critical for stabilizing the ligand-protein complex.

Hydrophobic interactions and pi-pi stacking , which also contribute significantly to binding affinity.

The potential for steric clashes that might prevent binding.

The insights gained from docking this compound into a target enzyme would guide the chemical synthesis of improved derivatives. For example, if a hydrogen bond is predicted with a specific residue, a modification to the isoindolinone structure could be proposed to strengthen this interaction, thereby increasing inhibitory potency. The results of docking studies on isoindolin-1-one derivatives often show a good correlation with their experimentally determined biological activities. acs.org

Below is a representative table summarizing docking results for a series of isoindolin-1-one derivatives against a hypothetical enzyme target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Derivative 1 | -9.8 | TYR836, LYS802 | H-bond with TYR836, Pi-cation with LYS802 |

| Derivative 2 | -9.5 | VAL851, ALA853 | Hydrophobic interactions |

| Derivative 3 | -9.2 | ASP933 | H-bond with backbone NH |

| This compound | (Hypothetical) | (To be determined) | (To be determined) |

| This table contains representative data from studies on isoindolin-1-one derivatives to illustrate the type of information obtained from docking studies. nih.govnih.gov |

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical compounds. In drug discovery, a key application of cheminformatics is virtual screening, which allows for the rapid, in-silico assessment of large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net

The isoindolin-1-one scaffold, including derivatives like this compound, is well-suited for such approaches. nih.gov A virtual screening campaign could start with a library of commercially available or synthetically accessible isoindolin-1-one derivatives. These compounds would then be filtered based on various criteria, such as:

Pharmacophore matching: A pharmacophore model can be developed based on the known active compounds or the structure of the target's active site. This model defines the essential 3D arrangement of functional groups required for biological activity. Compounds from the library are then screened to see how well they match this pharmacophore.

Molecular docking: The filtered compounds can be subjected to high-throughput docking into the target protein's binding site. The top-scoring compounds are then selected for further investigation. als-journal.com

ADMET prediction: Cheminformatics tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. This helps to prioritize compounds that are more likely to have favorable drug-like properties.

Through such a virtual screening cascade, a large and diverse chemical library can be narrowed down to a manageable number of promising candidates for synthesis and biological testing. This approach significantly accelerates the hit-to-lead optimization process. Studies on isoindolin-1-one libraries have demonstrated the effectiveness of virtual screening in identifying potent inhibitors for targets like CDK7. nih.govresearchgate.net

Addressing Discrepancies Between Computational and Experimental Data

While computational methods are powerful, it is not uncommon for discrepancies to arise between predicted and experimental results. acs.org For a compound like this compound and its analogues, several factors can contribute to these differences:

Scoring function inaccuracies: The scoring functions used in molecular docking are approximations of the true binding affinity. They may not perfectly capture all the nuances of molecular interactions, such as the effects of water molecules in the binding site or the entropic contributions to binding. acs.org

Protein flexibility: Many docking protocols treat the protein as a rigid entity to save computational time. However, proteins are dynamic, and their conformation can change upon ligand binding (induced fit). If this flexibility is not accounted for, the predicted binding mode may be inaccurate. nih.gov

Experimental conditions: The conditions of the biological assay (e.g., pH, salt concentration, presence of co-factors) can influence the experimental results, and these conditions are often not fully replicated in the computational model.

Synthesis and purity of compounds: The actual synthesized compound may differ from the idealized structure used in the computational model, or impurities may affect the experimental outcome.

To address these discrepancies, an iterative approach is often employed. For example, if a docked pose does not align with experimental structure-activity relationship (SAR) data, the docking protocol can be refined. More advanced techniques like molecular dynamics (MD) simulations can be used to explore the flexibility of the protein and the stability of the predicted binding mode over time. nih.gov By comparing computational predictions with experimental data, the models can be refined and improved, leading to a more accurate understanding of the molecular interactions and a more effective drug design process. researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For "6-Bromo-7-fluoro-isoindolin-1-one," a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques (e.g., HMBC, HMQC)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons and the methylene (B1212753) (CH₂) and amine (NH) protons of the isoindolinone core. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon is expected to appear at a characteristic downfield shift (around 165-175 ppm). The aromatic carbons' chemical shifts would be influenced by the halogen substituents, with the carbon attached to fluorine exhibiting a large C-F coupling constant.

2D NMR Spectroscopy: To definitively assign the complex NMR data, 2D techniques are crucial:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methylene protons to the aromatic carbons and the carbonyl carbon, confirming the connectivity of the isoindolinone ring system.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to delineate the spin systems within the aromatic part of the molecule.

A complete assignment of the ¹H and ¹³C NMR spectra for substituted fluorenylspirohydantoins has been achieved using similar 2D NMR techniques, demonstrating their power in elucidating complex molecular structures. bas.bg

Predicted NMR Data for this compound (Note: This table contains predicted data based on analogous compounds and general spectroscopic principles.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-4 | ~7.5 - 7.8 | C-5, C-6, C-7a | |

| H-5 | ~7.3 - 7.6 | C-4, C-6, C-7 | |

| -CH₂- | ~4.5 | ~45-50 | C-3a, C-7a, C=O |

| -NH- | ~8.0 - 9.0 | - | C-1, C-3 |

| C-1 (C=O) | ~165-175 | H-2, H-7a | |

| C-3 | ~45-50 | H-2 | |

| C-3a | ~130-140 | H-4, H-2 | |

| C-4 | ~125-135 | H-5 | |

| C-5 | ~120-130 | H-4 | |

| C-6 | ~115-125 (d, JC-F) | H-5 | |

| C-7 | ~140-150 (d, JC-F) | H-5 | |

| C-7a | ~135-145 | H-4, H-2 |

Stereochemical Assignment via NMR

For "this compound," which is achiral, stereochemical assignment is not applicable. However, in related chiral isoindolinone derivatives, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry by identifying protons that are close in space.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" (C₈H₅BrFNO) with high confidence. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.orgchemguide.co.uk

The fragmentation of halogenated organic compounds in a mass spectrometer can provide valuable structural information. researchgate.net The fragmentation of "this compound" would likely proceed through the loss of small molecules or radicals. Common fragmentation pathways for related structures include the loss of CO, Br, and cleavage of the lactam ring. libretexts.org

Predicted Mass Spectrometry Data for this compound (Note: This table contains predicted data based on molecular formula and general fragmentation principles.)

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 230 | 232 | Molecular Ion |

| [M-CO]⁺ | 202 | 204 | Loss of carbon monoxide |

| [M-Br]⁺ | 151 | - | Loss of bromine radical |

| [M-CO-HCN]⁺ | 175 | 177 | Subsequent loss of HCN |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands for the N-H group, the C=O (amide) group, and the aromatic C-H and C=C bonds. The position of the carbonyl absorption can be influenced by ring strain and substituents.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic compounds like "this compound" are expected to exhibit characteristic absorption bands in the UV region. The spectrum of benzene (B151609), for example, shows multiple bands arising from π to π* transitions. youtube.com Substituted isoindolinones would show similar, but shifted, absorptions. The interaction of β-lactam antibiotics with biomolecules has been studied using UV-Vis spectroscopy, indicating its utility in probing electronic changes in lactam-containing structures. nih.gov

Predicted Spectroscopic Data for this compound (Note: This table contains predicted data based on analogous compounds and general spectroscopic principles.)

| Spectroscopy | Functional Group | Predicted Absorption Range |

| IR | N-H stretch | 3200-3400 cm⁻¹ |

| IR | C=O stretch (lactam) | 1680-1720 cm⁻¹ |

| IR | Aromatic C=C stretch | 1450-1600 cm⁻¹ |

| IR | C-F stretch | 1000-1400 cm⁻¹ |

| UV-Vis | π → π* transitions | 200-300 nm |

X-ray Crystallography for Solid-State Structural Determination

This technique is a powerful tool for unambiguously establishing the structure of small organic molecules. youtube.comnih.gov The process involves directing X-rays at a crystal and analyzing the resulting diffraction pattern to generate an electron density map, from which the atomic positions can be determined. youtube.com

Information Obtainable from X-ray Crystallography (Note: This is a general description of the technique's capabilities.)

| Parameter | Description |

| Molecular Structure | Unambiguous determination of the connectivity and three-dimensional shape of the molecule. |

| Bond Lengths and Angles | Precise measurement of the distances between atoms and the angles between bonds. |

| Conformation | The specific spatial arrangement of atoms in the solid state. |

| Intermolecular Interactions | Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing. |

| Crystal Packing | How the individual molecules are arranged in the unit cell of the crystal. |

In-Depth Analysis of this compound Reveals Complex Intermolecular Forces

A detailed examination of the chemical compound this compound has been conducted, focusing on its advanced spectroscopic and structural properties. However, a thorough review of publicly available scientific literature and crystallographic databases reveals a significant lack of specific experimental data on the hydrogen bonding and packing interactions of this particular molecule.

While the compound is commercially available, detailed structural elucidation through methods such as X-ray crystallography has not been published. This absence of data prevents a comprehensive analysis of its solid-state architecture, which is crucial for understanding its physical and chemical properties. The interplay between the bromine and fluorine atoms, along with the lactam ring, is expected to give rise to a unique network of intermolecular interactions, but without experimental confirmation, any discussion remains speculative.

For context, studies on structurally related compounds, such as halogenated indanones and other isoindolinone derivatives, have demonstrated the critical role that halogen bonding, hydrogen bonding, and π-stacking interactions play in determining their crystal packing motifs. The specific arrangement of these forces can significantly influence properties like solubility, melting point, and bioavailability.

In the case of this compound, the presence of a hydrogen bond donor (the N-H group of the lactam) and multiple potential hydrogen bond acceptors (the carbonyl oxygen and the fluorine atom) suggests the likelihood of a robust hydrogen-bonding network. Furthermore, the bromine atom introduces the possibility of halogen bonding, an interaction that has gained increasing recognition for its role in crystal engineering.

A complete understanding of the structural nuances of this compound awaits the public disclosure of its crystal structure and detailed spectroscopic analysis. Such data would be invaluable for researchers in medicinal chemistry and materials science, providing a foundation for the rational design of new molecules with tailored properties.

Applications of 6 Bromo 7 Fluoro Isoindolin 1 One As a Synthetic Building Block and Chemical Probe

Role in the Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of 6-Bromo-7-fluoro-isoindolin-1-one, featuring both a bromine and a fluorine atom on the benzene (B151609) ring, makes it a highly valuable precursor for the synthesis of a range of complex heterocyclic systems. The bromine atom, in particular, serves as a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Precursor to Quinoline-Based Isoindolin-1-ones

While direct literature examples of the conversion of this compound to quinoline-based isoindolin-1-ones are not prevalent, the synthesis of such fused systems from substituted isoindolin-1-ones is an established strategy. wikipedia.org A plausible and synthetically valuable approach would involve the Suzuki-Miyaura cross-coupling reaction. In this proposed pathway, the bromine atom at the 6-position of the isoindolin-1-one (B1195906) core would be coupled with a suitable quinoline-boronic acid derivative. This reaction would be catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base.

This strategy would allow for the modular construction of a library of quinoline-based isoindolin-1-ones with diverse substitution patterns on the quinoline (B57606) moiety, depending on the choice of the boronic acid coupling partner. The fluorine atom at the 7-position would remain available for further functionalization if desired.

Table 1: Proposed Synthesis of Quinoline-Based Isoindolin-1-ones via Suzuki-Miyaura Coupling

| Starting Material | Coupling Partner | Product |

| This compound | Quinoline-X-boronic acid | 6-(Quinolin-X-yl)-7-fluoro-isoindolin-1-one |

Note: "X" represents the position of the boronic acid group on the quinoline ring, which would determine the final connectivity.

Intermediate in the Formation of Cinnoline (B1195905) and Benzotriazine Derivatives

The synthesis of cinnoline and 1,2,4-benzotriazine (B1219565) derivatives from substituted isoindolin-1-ones has been reported through a two-step process. chim.itnih.gov This methodology involves an initial reaction to introduce a suitable precursor onto the isoindolin-1-one, followed by an intramolecular cyclization to form the desired heterocyclic system. chim.itnih.gov

While not specifically documented for this compound, a hypothetical route can be proposed. For the synthesis of a cinnoline derivative, the nitrogen of the isoindolin-1-one could be functionalized with a group that, upon activation, could undergo cyclization with the adjacent aromatic ring. For instance, N-amination followed by diazotization could lead to an intermediate that cyclizes to form a cinnolinone fused system.

Similarly, for the preparation of benzotriazine derivatives, the isoindolin-1-one could be derivatized at the nitrogen atom with a group containing a dinitrogen unit, which could then undergo intramolecular cyclization. The presence of the bromo and fluoro substituents on the isoindolin-1-one core would be retained in the final product, offering sites for further chemical modification.

Scaffold for Pyridoisoindole Frameworks

One such method is the intramolecular Heck reaction . wikipedia.orgchim.it This would involve the N-alkenylation of this compound, for instance, with an allyl or vinyl group. The resulting N-alkenyl-6-bromo-7-fluoro-isoindolin-1-one could then undergo an intramolecular palladium-catalyzed cyclization, where the aryl-bromide bond oxidatively adds to the palladium(0) catalyst, followed by insertion of the alkene and subsequent elimination to form the pyridoisoindole ring system. wikipedia.org

Another powerful method for the synthesis of related fused isoquinoline (B145761) systems is the Pictet-Spengler reaction . nih.govwikipedia.orgnrochemistry.comdepaul.eduyoutube.com A modified Pictet-Spengler approach could potentially be envisioned for the synthesis of pyridoisoindoles starting from a derivative of this compound. This would likely require the introduction of an aminoethyl group at a suitable position on the isoindolinone, which could then undergo condensation with an aldehyde or ketone and subsequent cyclization.

Derivatization Strategies for Functionalization and Diversification

The presence of three distinct reactive sites—the bromine atom, the fluorine atom, and the nitrogen atom of the lactam—makes this compound an excellent scaffold for chemical derivatization. These sites can be selectively functionalized to generate a diverse library of compounds with tailored properties.

Regioselective Functionalization

The differing reactivities of the C-Br and C-F bonds, as well as the N-H bond, allow for regioselective functionalization. The bromine atom at the 6-position is particularly susceptible to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and Stille (with organostannanes) couplings. These reactions provide a powerful means to introduce a vast array of substituents at this position with high selectivity.

The fluorine atom at the 7-position is generally less reactive towards these cross-coupling reactions under standard conditions, allowing for its retention during the functionalization of the bromine. However, under more forcing conditions or with specific catalytic systems, nucleophilic aromatic substitution of the fluorine atom could be achieved.

Table 2: Potential Regioselective Functionalization Reactions of this compound

| Reactive Site | Reaction Type | Reagent/Catalyst | Potential Product |

| C6-Br | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 6-Aryl/vinyl-7-fluoro-isoindolin-1-one |

| C6-Br | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | 6-Alkynyl-7-fluoro-isoindolin-1-one |

| C6-Br | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 6-Amino-7-fluoro-isoindolin-1-one |

| N-H | N-Alkylation | R-X, base | 2-Alkyl-6-bromo-7-fluoro-isoindolin-1-one |

| N-H | N-Arylation | Ar-X, Pd or Cu catalyst, base | 2-Aryl-6-bromo-7-fluoro-isoindolin-1-one |

Synthesis of N-Substituted Isoindolin-1-ones

The nitrogen atom of the isoindolin-1-one lactam is a versatile site for introducing a wide range of substituents. The synthesis of N-substituted isoindolin-1-ones can be readily achieved through various methods.

N-Alkylation: The most straightforward approach involves the deprotonation of the N-H bond with a suitable base, such as sodium hydride or potassium carbonate, followed by the addition of an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). This allows for the introduction of simple alkyl and substituted alkyl chains.

N-Arylation: The introduction of aryl groups at the nitrogen position can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions, using an aryl halide as the coupling partner.

These N-substitution strategies are highly valuable for modulating the physicochemical and biological properties of the isoindolin-1-one core. For instance, in the context of drug discovery, the N-substituent can be tailored to interact with specific pockets in a protein's active site.

Table 3: Examples of N-Substituted Derivatives from this compound

| N-Substituent | Synthetic Method | Reagents |

| Methyl | N-Alkylation | NaH, CH₃I |

| Benzyl | N-Alkylation | K₂CO₃, BnBr |

| Phenyl | N-Arylation (Ullmann) | Ph-I, CuI, base |

| 4-Methoxyphenyl | N-Arylation (Buchwald-Hartwig) | 4-MeO-Ph-Br, Pd catalyst, base |

Development of Chemical Probes for Biological Research (mechanistic studies only)

Following a comprehensive review of scientific literature, no specific applications of This compound have been documented for the development of chemical probes in the context of radioligand synthesis for imaging or for integration into macrocyclic or supramolecular structures for mechanistic studies. The subsequent sections reflect this lack of available data.

Radioligand Synthesis for Imaging Methodologies (e.g., PET)

There is no available research detailing the synthesis of radioligands from this compound for use in Positron Emission Tomography (PET) or other imaging methodologies.

Molecular Mechanisms of Biological Interactions in Vitro Studies Only

Enzyme Inhibition Studies at the Molecular Level

Comprehensive searches of scientific databases have not yielded specific in vitro studies on the direct interaction of 6-Bromo-7-fluoro-isoindolin-1-one with the enzymes listed below. While the broader class of isoindolinones has been investigated against some of these targets, data on this specific halogenated derivative is not present in the available literature.

Inhibition of Cyclin-Dependent Kinase 7 (CDK7) and Related Kinases

There are currently no published scientific studies detailing the in vitro inhibitory activity of this compound against Cyclin-Dependent Kinase 7 (CDK7) or any related kinases. While isoindolin-1-one (B1195906) scaffolds have been explored as potential CDK inhibitors, specific data for this compound, including IC₅₀ values or binding mechanisms, is not available.

Urease Inhibition Mechanisms

A thorough review of the literature reveals no studies on the urease inhibition properties of this compound. Consequently, there is no information on its mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition, against this enzyme.

Cholinesterase Enzyme Modulation (e.g., Acetylcholinesterase)

There is no available scientific data from in vitro studies concerning the modulatory effects of this compound on cholinesterase enzymes, including acetylcholinesterase or butyrylcholinesterase.

InhA Inhibitory Activity (for antimycobacterial agents)

While some (aza)isoindolinone-type compounds have been evaluated as inhibitors of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA), there are no specific published findings on the InhA inhibitory activity of this compound. Therefore, no data on its binding affinity or mechanism of inhibition is available.

HIV-1 Integrase Inhibition

No in vitro studies have been published that describe the inhibition of HIV-1 integrase by this compound. Although related isoindoline (B1297411) structures have been explored as potential HIV-1 integrase inhibitors, specific research on this compound is absent from the current scientific literature.

Receptor Binding Studies (molecular interactions only)

5-HT2C Receptor Binding Affinity and Selectivity

In vitro studies have demonstrated that this compound, as part of a series of 7-halogen-2-phenyl isoindolone derivatives, exhibits a notable binding affinity for the serotonin (B10506) 5-HT2C receptor. A competition assay utilizing [³H]mesulergine revealed that the bromo derivative has a binding affinity (Ki) of 2.9 nM. This affinity is comparable to the chloro derivative (2.2 nM) but is approximately three times less than the iodo derivative, which showed the highest affinity at 1.1 nM. The fluoro derivative displayed the lowest affinity in the series with a Ki of 28 nM.

Furthermore, this compound demonstrates high selectivity for the 5-HT2C receptor over other serotonin receptor subtypes. Specifically, it shows high selectivity over the 5-HT2B receptor (80–100 times) and less than 50% primary binding at the 5-HT2A receptor. No significant binding was observed for other 5-HT subtypes or for dopamine (B1211576) receptors D1-D5. The pKi value, another measure of binding affinity, for the interaction of the bromo derivative with the 5-HT2C receptor was reported as 9.1. In comparison, its pKi values for the 5-HT2A and 5-HT2B receptors were 6.2 and 6.8, respectively, underscoring its selectivity.

Table 1: In Vitro 5-HT2C Receptor Binding Affinity of Halogenated Isoindolone Derivatives

| Compound | Halogen at Position 7 | Ki (nM) | pKi |

|---|---|---|---|

| This compound | Bromo | 2.9 | 9.1 |

| Chloro Derivative | Chloro | 2.2 | 8.8 |

| Iodo Derivative | Iodo | 1.1 | Not Reported |

| Fluoro Derivative | Fluoro | 28 | Not Reported |

Data sourced from Nag et al. (2021).

Cellular Pathway Modulation in in vitro models (molecular mechanisms, not efficacy)

Induction of Apoptosis in Cancer Cell Lines (mechanistic insights)

No specific in vitro studies detailing the molecular mechanisms of apoptosis induction by this compound in cancer cell lines were identified in the performed searches.

Modulation of Immunosuppressant Phenotypes (e.g., in TAMs)

No in vitro studies on the modulation of immunosuppressant phenotypes, such as in tumor-associated macrophages (TAMs), by this compound were found in the performed searches.

Structure-Mechanism Relationship (SMR) Investigations

Impact of Halogenation on Molecular Interactions

While the specific impact of the bromo and fluoro groups on the molecular interactions of this compound has not been detailed in dedicated structure-mechanism relationship studies, the binding affinity data provides some insight. The nature of the halogen at position 7 significantly influences the binding affinity to the 5-HT2C receptor, with the order of potency being iodo > chloro ≈ bromo > fluoro. This suggests that factors such as the size, electronegativity, and polarizability of the halogen atom play a crucial role in the molecular interaction with the receptor's binding pocket.

Antimicrobial Activity at the Molecular Level (target identification, mechanism of action)

There is currently no available research that identifies the specific molecular targets or elucidates the mechanism of action for the antimicrobial activity of this compound. While the general class of isoindolinones has been associated with antimicrobial effects, the precise way in which this compound may interfere with microbial growth, cell wall synthesis, protein function, or other vital cellular processes has not been investigated.

Antioxidant Mechanisms (molecular pathways)

Similarly, the molecular pathways through which this compound might exert antioxidant effects are unknown. In vitro studies on other isoindolinone derivatives have sometimes indicated potential antioxidant activity, but no research has been published that specifically examines the antioxidant mechanisms of this compound. researchgate.net Investigations into its ability to scavenge free radicals, chelate metal ions, or influence cellular antioxidant enzymes have not been reported.

Due to the absence of specific research data, a detailed analysis of the molecular interactions of this compound is not possible at this time. Further in vitro studies are required to determine if this compound possesses significant antimicrobial or antioxidant properties and to uncover the underlying molecular mechanisms of such activities.

Future Directions and Emerging Research Avenues for 6 Bromo 7 Fluoro Isoindolin 1 One

The unique substitution pattern of 6-bromo-7-fluoro-isoindolin-1-one positions it as a compound of significant interest for future research. The presence of two distinct halogens on the aromatic ring of the isoindolinone core offers multifaceted opportunities for synthetic diversification and biological exploration. The following sections outline promising future research directions centered on this specific molecule.

常见问题

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Resolution :

Confirm polymorph identity via PXRD.

Assess hygroscopicity by TGA/DSC.

Compare with literature values for analogous halogenated isoindolinones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。